2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the triazole ring via a “click” chemistry reaction, which involves the cycloaddition of an azide and an alkyne. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyridine ring is attached using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of a triazole N-oxide.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Replacement of the methoxy group with various nucleophiles, leading to diverse derivatives.
Scientific Research Applications
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Mechanism of Action
The mechanism of action of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This compound has been shown to inhibit carbonic anhydrase-II by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the nitrile group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler analog that lacks the piperidine and pyridine rings.
1-methyl-1H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings attached to a pyridine ring.
Uniqueness
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for more specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-[[1-(1-methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21-10-14(19-20-21)16(23)22-6-2-3-13(9-22)11-24-15-7-12(8-17)4-5-18-15/h4-5,7,10,13H,2-3,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURJASFAQCSXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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